2-(Diphenylphosphanyl)-4,5-dihydro-1,3-oxazole
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Overview
Description
2-(Diphenylphosphanyl)-4,5-dihydro-1,3-oxazole is an organophosphorus compound that features a phosphine group attached to an oxazole ring This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of diphenylphosphine with an appropriate oxazole derivative. One common method is the reaction of diphenylphosphine with 2-bromo-4,5-dihydro-1,3-oxazole under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as toluene, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphanyl)-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Coordination: The compound can form coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen can be used to oxidize the phosphine group.
Substitution: Nucleophiles like amines or thiols can react with the oxazole ring under basic conditions.
Coordination: Transition metals such as palladium, platinum, and rhodium can form complexes with the phosphine group under mild conditions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the nucleophile used, resulting in various substituted oxazole derivatives.
Coordination: The major products are metal-phosphine complexes, which can be characterized by their unique spectroscopic properties.
Scientific Research Applications
2-(Diphenylphosphanyl)-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties in reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology: Metal complexes of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of these metal complexes in drug development, particularly for targeted therapies.
Industry: The compound’s metal complexes are used in industrial catalysis, particularly in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(Diphenylphosphanyl)-4,5-dihydro-1,3-oxazole exerts its effects is primarily through its ability to coordinate with metal centers. The phosphine group donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The oxazole ring can also participate in interactions with the metal, influencing the overall geometry and reactivity of the complex.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand used in coordination chemistry.
Triphenylphosphine (PPh3): A widely used monodentate phosphine ligand.
2-(Diphenylphosphino)benzoic acid: Another phosphine ligand with a carboxylic acid group.
Uniqueness
2-(Diphenylphosphanyl)-4,5-dihydro-1,3-oxazole is unique due to the presence of the oxazole ring, which provides additional coordination sites and electronic properties compared to other phosphine ligands. This can result in different coordination geometries and reactivities, making it a versatile ligand for various applications in catalysis and materials science.
Properties
CAS No. |
618883-93-5 |
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Molecular Formula |
C15H14NOP |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
4,5-dihydro-1,3-oxazol-2-yl(diphenyl)phosphane |
InChI |
InChI=1S/C15H14NOP/c1-3-7-13(8-4-1)18(15-16-11-12-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
RLXFXDVIZUGLSE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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